4-Methoxy-2-nitrophenylthiocyanate
Overview
Description
4-Methoxy-2-nitrophenylthiocyanate is an organic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol . It is also known as thiocyanic acid 4-methoxy-2-nitrophenyl ester. This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a thiocyanate group (-SCN) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
4-Methoxy-2-nitrophenylthiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxy-2-nitroaniline with thiophosgene in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions. Another method involves the reaction of 4-methoxy-2-nitrophenol with ammonium thiocyanate in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents.
Chemical Reactions Analysis
4-Methoxy-2-nitrophenylthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-nitrophenylthiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitrophenylthiocyanate involves its reactivity with nucleophiles such as amino groups in proteins. The thiocyanate group can form covalent bonds with these nucleophiles, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
4-Methoxy-2-nitrophenylthiocyanate can be compared with other similar compounds such as 4-methoxy-2-nitroaniline and 4-methoxy-2-nitrophenol . While these compounds share some structural similarities, this compound is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and applications. Other similar compounds include 2-methoxy-4-nitrophenyl isothiocyanate and benzoylphenyl thiocyanates .
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl) thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBABHFYCIWRBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069338 | |
Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59607-71-5 | |
Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59607-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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